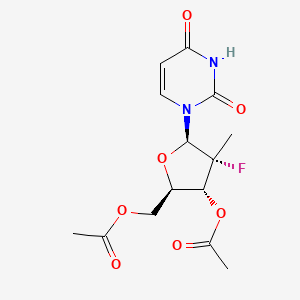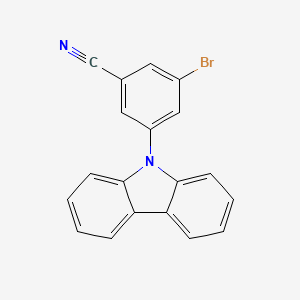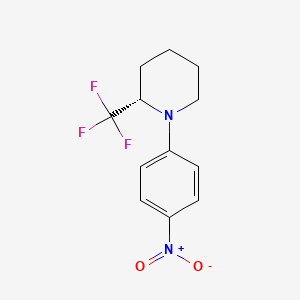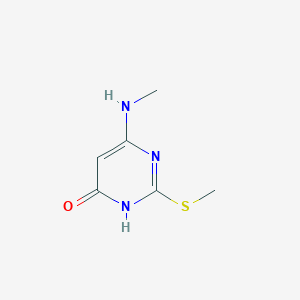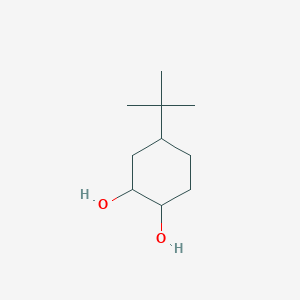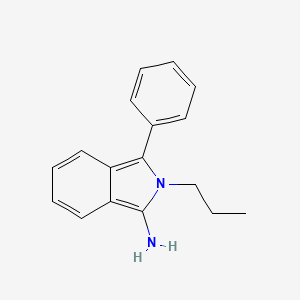
3-Phenyl-2-propyl-2H-isoindol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2-propyl-2H-isoindol-1-amine is a heterocyclic compound that belongs to the class of isoindolines. Isoindolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals . This compound features a phenyl group attached to the nitrogen atom of the isoindoline ring, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-propyl-2H-isoindol-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylpropylamine with phthalic anhydride under acidic conditions to form the isoindoline ring . The reaction is usually carried out in a solvent such as toluene or xylene at elevated temperatures (120-150°C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) can be used to enhance the reaction rate and selectivity . The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-2-propyl-2H-isoindol-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Halogenated, nitrated, or sulfonated isoindolines
Wissenschaftliche Forschungsanwendungen
3-Phenyl-2-propyl-2H-isoindol-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Phenyl-2-propyl-2H-isoindol-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindoline-1,3-dione: Known for its use in pharmaceuticals and agrochemicals.
2-Phenyl-1H-indole: Exhibits similar biological activities and is used in drug development.
3-Phenylpropargylamine: Another compound with a phenyl group attached to a nitrogen atom, used in various chemical syntheses.
Uniqueness
3-Phenyl-2-propyl-2H-isoindol-1-amine is unique due to its specific structural features, which can influence its reactivity and biological properties. The presence of the phenyl group and the isoindoline ring provides a distinct chemical environment that can be exploited in various applications .
Eigenschaften
CAS-Nummer |
106697-59-0 |
|---|---|
Molekularformel |
C17H18N2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
3-phenyl-2-propylisoindol-1-amine |
InChI |
InChI=1S/C17H18N2/c1-2-12-19-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17(19)18/h3-11H,2,12,18H2,1H3 |
InChI-Schlüssel |
NSUIJERYKMCHOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=C2C=CC=CC2=C1N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




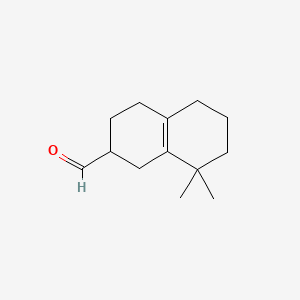
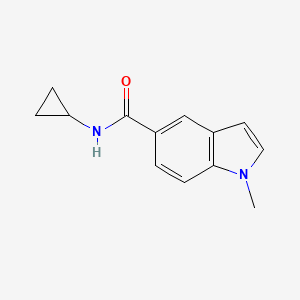
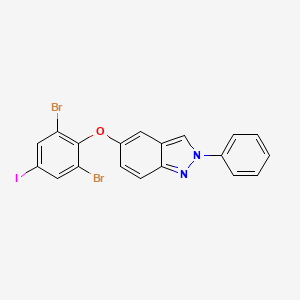

![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)
![7H-Pyrano[2,3-d]pyrimidine](/img/structure/B13104201.png)
